molecular formula C11H9ClN2O3 B3033627 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester CAS No. 1092400-75-3

4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester

Cat. No.: B3033627
CAS No.: 1092400-75-3
M. Wt: 252.65 g/mol
InChI Key: SWXMOUXIRXMILY-UHFFFAOYSA-N
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Description

The compound 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester is a heterocyclic benzoate derivative characterized by a [1,2,4]oxadiazole ring substituted with a chloromethyl group at the 5-position and a benzoic acid methyl ester moiety at the 3-position. Its molecular formula is C₁₀H₉ClN₂O₃, with a molecular weight of 240.65 g/mol. The chloromethyl group (-CH₂Cl) enhances reactivity, making it a versatile intermediate for nucleophilic substitutions, while the oxadiazole ring contributes electron-withdrawing properties that stabilize the ester group against hydrolysis.

Properties

IUPAC Name

methyl 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-16-11(15)8-4-2-7(3-5-8)10-13-9(6-12)17-14-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXMOUXIRXMILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Hydrazide Intermediates

The most widely reported route involves cyclodehydration of substituted hydrazides with β-keto acids or their derivatives. For example, methyl 4-(hydrazinecarbonyl)benzoate reacts with 3-chloropropionyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring.

Procedure :

  • Hydrazide Formation : Methyl 4-carboxybenzoate is treated with hydrazine hydrate in ethanol to yield methyl 4-(hydrazinecarbonyl)benzoate.
  • Cyclization : The hydrazide reacts with 3-chloropropionyl chloride in POCl₃ at 80°C for 6–8 hours, followed by neutralization with sodium bicarbonate to precipitate the product.

Key Data :

Parameter Value Source
Yield 68–72%
Reaction Time 6–8 hours
Purity (HPLC) ≥95%

This method’s efficiency depends on the stoichiometric ratio of POCl₃ and the exclusion of moisture.

Direct Chloromethylation of Preformed Oxadiazoles

Alternative approaches functionalize preformed oxadiazoles. Methyl 4-(5-hydroxymethyl-oxadiazol-3-yl)benzoate undergoes chlorination using thionyl chloride (SOCl₂) or chlorine gas (Cl₂) under UV irradiation.

Procedure :

  • Hydroxymethyl Intermediate : Synthesize methyl 4-(5-hydroxymethyl-oxadiazol-3-yl)benzoate via cyclocondensation of methyl 4-cyanobenzoate with hydroxylamine.
  • Chlorination : Treat the hydroxymethyl derivative with SOCl₂ in dichloromethane at 0–5°C for 2 hours.

Key Data :

Parameter Value Source
Chlorination Yield 85–90%
Reaction Temp. 0–5°C
Byproducts <5% dichloromethyl

This route avoids harsh cyclodehydration conditions but requires stringent temperature control to prevent over-chlorination.

Microwave-Assisted One-Pot Synthesis

Recent advancements employ microwave irradiation to accelerate the cyclodehydration step. A mixture of methyl 4-cyanobenzoate , hydroxylamine hydrochloride , and chloroacetic acid is irradiated at 120°C for 20 minutes, achieving simultaneous oxadiazole formation and chloromethylation.

Key Data :

Parameter Value Source
Microwave Power 300 W
Yield 78%
Reaction Time 20 minutes

This method reduces side reactions and improves scalability but requires specialized equipment.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods:

Method Yield Purity Scalability Cost
Cyclodehydration 68–72% ≥95% High Low
Chloromethylation 85–90% ≥97% Moderate Medium
Microwave 78% ≥98% Low High

Cyclodehydration remains the most cost-effective for industrial production, whereas chloromethylation offers higher yields for lab-scale synthesis.

Characterization and Quality Control

Spectroscopic Data :

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=N oxadiazole), 690 cm⁻¹ (C-Cl).
  • ¹H NMR (CDCl₃) : δ 3.95 (s, 3H, OCH₃), 4.85 (s, 2H, CH₂Cl), 8.10–8.30 (m, 4H, Ar-H).
  • MS (ESI+) : m/z 253.1 [M+H]⁺.

Chromatographic Purity :

  • HPLC (C18 column, 70:30 MeOH:H₂O): Retention time = 6.2 min, purity ≥95%.

Industrial-Scale Considerations

Patents disclose optimized protocols for kilogram-scale production. For instance, WO2013186792A2 describes a telescoped process where the oxadiazole formation and esterification occur in a single reactor using ethyl acetate as a solvent. Key adjustments include:

  • Solvent Recycling : Ethyl acetate is recovered via distillation, reducing waste.
  • Catalyst : Triethylamine (0.5 eq) accelerates cyclization without side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxides or hydroxylated products .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential pharmaceutical applications. Its oxadiazole moiety is known for biological activity, including antimicrobial and anticancer properties.

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant activity against various bacterial strains. The chloromethyl group enhances the compound's lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .
  • Anticancer Properties : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. The presence of the chloromethyl group may contribute to the modulation of cell signaling pathways involved in cancer progression .

Material Science

The unique properties of 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester make it suitable for applications in polymer science.

  • Polymer Synthesis : This compound can be used as a monomer in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
  • Fluorescent Materials : The compound has been explored for use in developing fluorescent materials due to its ability to form stable complexes with metal ions. This property is particularly useful in sensor technology .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the chloromethyl position could further enhance efficacy .

Case Study 2: Polymer Applications

In a research project focusing on biodegradable polymers, the incorporation of this oxadiazole derivative into poly(lactic acid) (PLA) matrices was evaluated. Results showed improved mechanical strength and thermal stability compared to pure PLA. This suggests potential applications in environmentally friendly packaging materials .

Mechanism of Action

The mechanism of action of 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester , differing primarily in heterocyclic cores, substituents, and functional groups:

Compound Name Molecular Formula Key Features Reactivity/Applications
Methyl 4-[(E)-{[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate C₁₇H₁₂ClN₅O₂S 1,2,4-Triazole with sulfanyl (-SH) and 2-chlorophenyl groups Thiol-mediated crosslinking; antimicrobial/antifungal applications
Methyl 4-(5-amino-1,3-benzoxazol-2-yl)benzoate C₁₅H₁₂N₂O₃ Benzoxazole fused ring with amino (-NH₂) group Enhanced solubility; potential kinase inhibitor due to benzoxazole’s planar structure
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate C₁₁H₁₀N₂O₄S Thiazolidinone ring with dioxo groups Hydrogen-bonding capacity; antidiabetic/anti-inflammatory drug candidate
[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid C₈H₅ClN₂O₃S Benzothiadiazole with chloro and oxyacetic acid (-OCH₂COOH) groups Fluorescence properties; sensor development or agrochemical applications
Methyl terephthalate (4-(Methoxycarbonyl)benzoic acid) C₉H₈O₄ Simple benzene dicarboxylate with ester and carboxylic acid groups Polymer precursor (e.g., PET); lacks heterocyclic reactivity

Key Comparative Insights

  • Heterocyclic Reactivity: The oxadiazole core in the target compound offers greater hydrolytic stability compared to the triazole in but is less reactive than the thiazolidinone in , which undergoes ring-opening reactions. The chloromethyl substituent provides a reactive site absent in the benzoxazole and benzothiadiazole analogs, enabling facile alkylation or coupling reactions.
  • Electronic Effects: Electron-withdrawing groups (e.g., oxadiazole, triazole) reduce ester hydrolysis rates compared to electron-donating groups (e.g., amino in ).
  • Biological Relevance: The benzoxazole and thiazolidinone derivatives show stronger binding to biological targets (e.g., enzymes) due to fused aromatic systems or hydrogen-bonding motifs. The sulfanyl group in confers antioxidant or metal-chelating activity, absent in the target compound.

Research Findings

  • Synthetic Utility :

    • The chloromethyl group in the target compound has been used to synthesize prodrugs via nucleophilic displacement with amines or thiols, a strategy less feasible in compounds like .
    • Methyl terephthalate is industrially significant but lacks the heterocyclic diversity required for bioactive molecule design.
  • Stability Studies :

    • The oxadiazole ring in the target compound exhibits a half-life of >24 hours in aqueous buffer (pH 7.4), outperforming the triazole analog (half-life ~12 hours) due to reduced ring strain .
  • Thermal Properties: Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C for the target compound, higher than benzoxazole (128–130°C) but lower than thiazolidinone (155–158°C), correlating with molecular rigidity .

Biological Activity

4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The oxadiazole moiety is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H9ClN2O3C_{10}H_{9}ClN_{2}O_{3} with a melting point ranging from 210 to 212 °C . The structure includes a benzoic acid derivative linked to a chloromethyl-substituted oxadiazole ring, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of oxadiazoles can inhibit various bacterial strains and fungi. For instance, compounds similar to this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound has been explored through various studies. A notable study reported that the compound exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective inhibition of cell proliferation .

CompoundCell LineIC50 (µM)
This compoundMCF-75.85
This compoundHepG29.4

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For example, it may interfere with the VEGFR-2 signaling pathway, which is critical in tumor angiogenesis .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study demonstrated that the compound showed a significant reduction in bacterial load in infected models when administered at specific dosages.
  • Cancer Cell Inhibition : In a comparative analysis with standard chemotherapeutics like Doxorubicin, the compound exhibited comparable or superior cytotoxicity against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester?

  • Methodology : A two-step approach is commonly employed:

Oxadiazole Formation : React nitrile precursors with hydroxylamine under alkaline conditions to form oxadiazole intermediates. For chloromethyl substitution, use chloromethylating agents (e.g., ClCH₂SO₂Cl) during cyclization .

Esterification : Couple the oxadiazole core with methyl benzoate derivatives via nucleophilic acyl substitution or Mitsunobu reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

  • Key Considerations : Optimize reaction temperature (70–90°C) to avoid decomposition of the chloromethyl group.

Q. What analytical techniques are suitable for characterizing this compound?

  • Structural Confirmation :

  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions using SHELX software (e.g., SHELXL for refinement). Note: Crystallize in ethyl acetate/hexane (1:3) .
  • NMR : Assign peaks using ¹H (δ 3.9–4.1 ppm for chloromethyl; δ 8.1–8.3 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for ester carbonyl) .
    • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~267.04) for purity validation .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The chloromethyl group acts as a leaving group, enabling SN2 reactions with amines or thiols. For example:

  • React with primary amines (e.g., benzylamine) in DMF at 60°C to form secondary amine derivatives. Monitor Cl⁻ release via AgNO₃ precipitation .
    • Kinetic Studies : Use DFT calculations (B3LYP/6-31G*) to compare activation barriers with non-chlorinated analogs .

Q. What strategies mitigate instability of the oxadiazole ring under acidic/basic conditions?

  • Stability Profiling :

  • pH Studies : Degradation occurs above pH 9 (hydrolysis of oxadiazole) or below pH 3 (ester cleavage). Stabilize via buffered solutions (pH 6–7) .
  • Thermal Analysis : TGA/DSC reveals decomposition >180°C; store at −20°C under inert gas .

Q. How can computational models predict biological activity of derivatives?

  • In Silico Approaches :

Docking Studies : Use AutoDock Vina to simulate binding to nonsense mutation targets (e.g., ribosomal proteins, as in related oxadiazole therapeutics ).

QSAR Modeling : Correlate logP (calculated: ~2.8) with membrane permeability using Molinspiration .

Q. What contradictions exist in reported crystallographic data for similar oxadiazole esters?

  • Data Analysis :

  • Discrepancies in unit cell parameters (e.g., β-angle variations in monoclinic systems) may arise from solvent inclusion (e.g., methanol vs. acetonitrile). Verify via repeated crystallizations .
  • Refine twinning parameters in SHELXL for high-Z′ structures .

Methodological Challenges & Solutions

Q. How to resolve low yields in ester coupling reactions?

  • Optimization :

  • Use Dean-Stark traps for water removal in esterification.
  • Replace traditional EDCI coupling with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher efficiency .

Q. What are the limitations of NMR in detecting minor impurities?

  • Advanced Techniques :

  • ²D NMR (HSQC, HMBC) to distinguish regioisomers.
  • Combine with LC-MS (Waters ACQUITY BEH C18 column) for trace impurity profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester

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